![molecular formula C11H11FN2O3S2 B2498297 4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396629-36-9](/img/structure/B2498297.png)
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Thiazoles and their derivatives have shown significant antimicrobial activity. For example, sulfazole, a derivative of thiazole, is known for its antimicrobial properties .
Antiretroviral Activity
Thiazole derivatives such as ritonavir have been used as antiretroviral drugs, particularly in the treatment of HIV .
Antifungal Activity
Abafungin, another derivative of thiazole, is known for its antifungal properties .
Anticancer Activity
Thiazole derivatives have also been used in the treatment of cancer. Tiazofurin is a notable example of a thiazole derivative with anticancer properties .
Anti-inflammatory Activity
Thiazole derivatives have been used as anti-inflammatory agents. Meloxicam is a well-known example of a thiazole derivative with anti-inflammatory properties .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have also been used in the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant properties. A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
Future Directions
Thiazoles and their derivatives have been the focus of considerable research due to their wide range of biological activities . Future research could involve the synthesis of new thiazole derivatives, including “4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole”, and the investigation of their potential biological activities.
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they generally interact with enzymes or receptors to exert their effects.
Mode of Action
The mode of action of thiazole compounds depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their targets. For example, antineoplastic thiazoles may interfere with DNA synthesis or other cellular processes to inhibit the growth of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The result of the action of thiazole compounds can range from antimicrobial effects to antineoplastic effects, depending on the specific compound and its target .
Action Environment
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
4-fluoro-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S2/c1-19(15,16)14-5-7(6-14)17-11-13-10-8(12)3-2-4-9(10)18-11/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXRUHNKSLOMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole |
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